physical and chemical properties of 2,6-diiodopyridine
physical and chemical properties of 2,6-diiodopyridine
An In-depth Technical Guide to 2,6-Diiodopyridine
Introduction
2,6-Diiodopyridine is an aromatic heterocyclic organic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Characterized by a pyridine ring substituted with two iodine atoms at the 2 and 6 positions, its unique electronic and steric properties make it a valuable intermediate.[1] The presence of two iodine atoms enhances the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[1][2] This versatility has led to its widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials such as dyes and polymers.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 2,6-diiodopyridine for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
2,6-Diiodopyridine typically appears as a white to light yellow or orange crystalline powder.[1][3][4] It is stable under standard storage conditions, though it should be stored away from oxidants.[5] While sparingly soluble in water, it shows good solubility in organic solvents like ethanol, ether, and chloroform.[3][5]
Data Summary
The core are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-diiodopyridine | [4][6] |
| CAS Number | 53710-17-1 | [1][4][6] |
| Molecular Formula | C₅H₃I₂N | [1][4][6] |
| Molecular Weight | 330.89 g/mol | [1][6] |
| Appearance | White to light yellow to light orange powder/crystal | [1][3] |
| Melting Point | 188 °C | [1][4] |
| Boiling Point | 279 °C | [5] |
| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. | [3][5] |
| Purity | ≥ 97% (GC) | [1][4] |
| pKa (Predicted) | -1.54 ± 0.10 | [3] |
Spectroscopic and Structural Data
The structure of 2,6-diiodopyridine has been confirmed through various analytical techniques.
-
Crystal Structure: X-ray crystallography data is available, providing detailed insights into its solid-state conformation. The Cambridge Crystallographic Data Centre (CCDC) number for its crystal structure is 197334.[6] Molecules are linked through C-H···N hydrogen bonding to form chains, which are further joined by weak I···I halogen-bonding interactions to create layers.[3]
-
NMR Spectroscopy: While specific spectral data was not detailed in the provided search results, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is a standard method for confirming the identity and purity of such compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the pyridine ring and the C-I bonds.
Chemical Properties and Reactivity
The chemical behavior of 2,6-diiodopyridine is dominated by the two carbon-iodine bonds. The C-I bond is the weakest among carbon-halogen bonds, making 2,6-diiodopyridine highly reactive in reactions where C-X bond cleavage is the rate-determining step.[7]
Palladium-Catalyzed Cross-Coupling Reactions
2,6-Diiodopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions of the pyridine ring. This reactivity is fundamental to its role in medicinal chemistry for constructing complex, targeted drug candidates.[2]
Experimental Protocols
Synthesis of 2,6-Diiodopyridine from 2,6-Dibromopyridine
A common laboratory-scale synthesis involves a halogen exchange reaction (Finkelstein reaction) from the more readily available 2,6-dibromopyridine.[8]
Materials:
-
2,6-Dibromopyridine
-
Sodium Iodide (NaI)
-
57% aqueous Hydriodic Acid (HI)
-
Deionized water
-
Ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
-
Ethyl acetate
Procedure:
-
A mixture of 2,6-dibromopyridine (1.0 eq.), sodium iodide (1.3 eq.), and 57% aqueous hydriodic acid (9.8 eq.) in water is placed in a sealed tube suitable for high-pressure reactions.[8]
-
The mixture is stirred at 140 °C for 12 hours, resulting in a yellow slurry.[8]
-
After cooling to room temperature, the reaction mixture is poured into crushed ice.[8]
-
The pH is neutralized using a concentrated aqueous sodium hydroxide solution.[8]
-
The aqueous layer is extracted three times with ether (Et₂O).[8]
-
The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium bisulfite.[8]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]
-
The crude product is purified by dry column vacuum chromatography (using a gradient of 0-10% ethyl acetate in heptane).[8]
-
Final purification is achieved by recrystallization from boiling heptane to yield 2,6-diiodopyridine as colorless, fine needle-like crystals.[8]
Applications
2,6-Diiodopyridine is a versatile intermediate with applications across several domains of chemical science.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs.[1] Its ability to undergo selective functionalization is critical for building the complex architectures of modern therapeutics.
-
Materials Science: The compound is used in the formulation of advanced materials, including polymers and coatings, where the pyridine moiety can enhance properties like thermal stability and chemical resistance.[1] It is also used in designing ligands for catalysis and nitrogen-containing heterocyclic systems.[2]
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for novel pesticides and other agrochemical products.[1][3]
Safety and Handling
According to GHS hazard classifications, 2,6-diiodopyridine is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[5] Operations should be conducted in a well-ventilated area to avoid inhalation of dust.[5] Avoid contact with strong oxidants.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Diiodopyridine [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. 2,6-Diiodopyridine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. 2,6-Diiodopyridine | C5H3I2N | CID 11427514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Diiodopyridine | 53710-17-1 [chemicalbook.com]
